molecular formula C9H9FO5S B3039318 [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid CAS No. 1015558-63-0

[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid

Cat. No.: B3039318
CAS No.: 1015558-63-0
M. Wt: 248.23 g/mol
InChI Key: CFCJFGOGJSAWQV-UHFFFAOYSA-N
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Description

[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid is a chemical compound with the molecular formula C9H9FO5S and a molecular weight of 248.23 g/mol . This compound is characterized by the presence of a fluoro group, a methoxy group, and a sulphonyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methoxyphenyl compounds and sulphonyl chlorides.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent, such as dichloromethane or toluene, at a controlled temperature.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulphone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulphonyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form substituted derivatives.

Scientific Research Applications

[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and methoxy groups enhances its binding affinity to these targets, leading to the modulation of biological pathways. The sulphonyl group plays a crucial role in stabilizing the compound’s interaction with its targets, thereby exerting its effects.

Comparison with Similar Compounds

[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid can be compared with similar compounds, such as:

This compound stands out due to the unique combination of its functional groups, which confer specific chemical reactivity and biological activity, making it valuable for various scientific research applications.

Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)sulfonylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO5S/c1-15-8-3-2-6(4-7(8)10)16(13,14)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCJFGOGJSAWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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